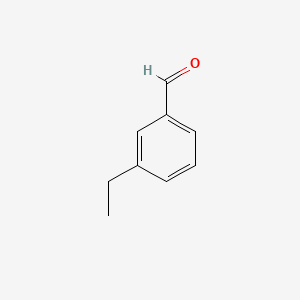

3-Ethylbenzaldehyde

Descripción general

Descripción

3-Ethylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H10O. It is characterized by an ethyl group attached to the benzene ring at the meta position relative to the aldehyde group. This compound is known for its distinct aromatic properties and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Ethylbenzaldehyde can be synthesized through several methods:

Friedel-Crafts Acylation: This method involves the acylation of ethylbenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Oxidation of 3-Ethyltoluene: This method involves the oxidation of 3-ethyltoluene using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Industrial Production Methods: In industrial settings, this compound is typically produced through the controlled oxidation of 3-ethyltoluene. This process involves the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

3-Ethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 3-ethylbenzoic acid using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 3-ethylbenzyl alcohol when using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Condensation Reactions: It can participate in aldol condensation reactions to form larger molecules, often in the presence of a base like sodium hydroxide (NaOH).

Electrophilic Substitution: The ethyl group on the benzene ring directs electrophilic substitution reactions to the meta position, leading to various substituted products.

Aplicaciones Científicas De Investigación

3-Ethylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the synthesis of biologically active molecules.

Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mecanismo De Acción

3-Ethylbenzaldehyde can be compared with other aromatic aldehydes such as benzaldehyde and 4-ethylbenzaldehyde:

Benzaldehyde: Lacks the ethyl group, making it less sterically hindered and more reactive in certain reactions.

4-Ethylbenzaldehyde: Has the ethyl group at the para position, which affects its reactivity and the types of products formed in substitution reactions.

Comparación Con Compuestos Similares

- Benzaldehyde

- 4-Ethylbenzaldehyde

- 2-Ethylbenzaldehyde

3-Ethylbenzaldehyde stands out due to its unique substitution pattern, which influences its chemical behavior and applications.

Actividad Biológica

3-Ethylbenzaldehyde (C9H10O) is an organic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, respiratory effects, and potential applications in food safety and environmental science, supported by relevant research findings and data tables.

This compound is a natural compound found in the essential oils of various plants, including Capsicum annuum (bell pepper) and Cinnamomum zeylanicum (cinnamon) . Its structure consists of a benzene ring with an ethyl group and an aldehyde functional group, contributing to its unique chemical behavior.

Antimicrobial Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. These findings suggest its potential use in developing antimicrobial agents .

Case Study: Antimicrobial Efficacy

In a study assessing the efficacy of several compounds against Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests that it could serve as an alternative or complementary treatment in managing bacterial infections.

Respiratory Effects

Irritant Properties

this compound is identified as a strong respiratory irritant. A study evaluating volatile organic compounds (VOCs) from indoor fragrances reported that exposure to this compound could lead to adverse respiratory effects, particularly in sensitive individuals .

Table 1: VOC Emission Concentrations

| Compound | Concentration (ppb) |

|---|---|

| This compound | 0.176 |

| Toluene | 0.080 |

| Camphor | 157 |

This table illustrates the concentrations of various VOCs detected in indoor environments, highlighting the presence of this compound as a notable irritant.

Applications in Food Safety

Food Additives Evaluation

The Joint FAO/WHO Expert Committee on Food Additives has evaluated the safety of numerous food additives, including flavoring agents like this compound. This compound's biological effects warrant careful consideration regarding its acceptable daily intake (ADI) and potential toxicological impacts .

Environmental Implications

Ecotoxicological Studies

Research into the ecotoxicological effects of food additives has raised concerns about the environmental impact of compounds like this compound. Its presence in food products necessitates monitoring to mitigate potential ecological risks associated with its accumulation .

Propiedades

IUPAC Name |

3-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-8-4-3-5-9(6-8)7-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYXUFQXCNIGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187819 | |

| Record name | m-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34246-54-3 | |

| Record name | 3-Ethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34246-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Ethylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034246543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Ethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-ethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-ethylbenzaldehyde considered a potential health risk?

A: this compound is a volatile organic compound (VOC) emitted from certain indoor fragrance diffusers. [] Research shows that it can reach concerning concentrations, especially in poorly ventilated spaces. [] This compound is classified as a strong respiratory irritant, posing potential health risks upon inhalation. []

Q2: Has this compound been found in other contexts besides indoor fragrances?

A: Yes, this compound has been identified as a byproduct of 4-chlorobiphenyl thermal decomposition. [] This process, occurring in scenarios like fires and waste combustion, generates various chlorophenols and chlorobenzenes, including this compound. [] These findings highlight the importance of understanding the compound's formation and potential presence in diverse environments.

Q3: How do insects interact with this compound?

A: Studies show that this compound, along with 4-ethylacetophenone, can significantly enhance the attraction of male lacewings (Chrysopa cognata) to nepetalactol. [, ] These compounds are naturally emitted by green pepper plants infested with the cotton aphid (Aphis gossypii). [, ] This suggests that this compound plays a role in attracting beneficial insects like lacewings, which are natural predators of aphids.

Q4: What analytical techniques are used to identify and quantify this compound?

A: Researchers utilize a combination of techniques to study this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is employed to separate and identify the compound within complex mixtures. [, , , ] Additionally, gas chromatography-electroantennographic detection (GC-EAD) is used to assess the response of insect antennae to this compound, confirming its biological activity. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.